4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1177092-99-7
VCID: VC2986389
InChI: InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H
SMILES: CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Molecular Formula: C12H18Cl2N6O
Molecular Weight: 333.21 g/mol

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

CAS No.: 1177092-99-7

Cat. No.: VC2986389

Molecular Formula: C12H18Cl2N6O

Molecular Weight: 333.21 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride - 1177092-99-7

Specification

CAS No. 1177092-99-7
Molecular Formula C12H18Cl2N6O
Molecular Weight 333.21 g/mol
IUPAC Name 5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Standard InChI InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H
Standard InChI Key UVNZWCPOIUWPNZ-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Canonical SMILES CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl

Introduction

Chemical Identity and Basic Properties

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is identified through several standardized chemical identifiers. The compound features a molecular structure containing multiple nitrogen-containing heterocycles that contribute to its biological research applications.

Chemical Identifiers

The compound is uniquely identified through various chemical registration systems as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Identifier TypeValue
CAS Number1177092-99-7
IUPAC Name5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
PubChem Compound ID45588216
Molecular FormulaC₁₂H₁₈Cl₂N₆O
Molecular Weight333.21 g/mol
Standard InChIInChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H
Standard InChIKeyUVNZWCPOIUWPNZ-UHFFFAOYSA-N
SMILESCCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl

This compound is recognized in chemical databases including PubChem, where it is registered with comprehensive structural and chemical information .

Physical and Chemical Properties

The physical and chemical properties of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride influence its behavior in biological systems and its utility in research applications.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
ColorNot specified in available literature
Molecular Weight333.21 g/mol
SolubilityWater-soluble (due to the dihydrochloride salt form)
Parent Compound CID45588217 (5-Ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole)
Creation Date in Databases2010-06-21
Last Modification in Databases2025-04-05

The dihydrochloride salt form enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous biological systems .

Structural Characteristics

The molecular structure of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride features several distinct structural elements that contribute to its chemical behavior and biological interactions.

Key Structural Components

The compound incorporates three main heterocyclic components:

  • A 1,2,4-oxadiazole ring with an ethyl substituent at the 5-position

  • A pyrimidine ring connected to the oxadiazole at the 3-position

  • A piperazine ring attached to the pyrimidine at the 2-position

The molecule exists as a dihydrochloride salt, with the chloride counter-ions likely associated with the basic nitrogen atoms of the piperazine ring .

Structure-Activity Relationships

The structural features of this compound contribute to its biological activity in several ways:

  • The 1,2,4-oxadiazole ring system is known for its biological relevance and appears in various pharmacologically active compounds

  • The pyrimidine ring provides potential for hydrogen bonding and π-stacking interactions with biological targets

  • The piperazine moiety introduces basic centers that can interact with acidic biological residues

  • The dihydrochloride salt form enhances water solubility while preserving the core molecular structure for biological interactions

The combination of these structural elements creates a unique molecular architecture capable of specific interactions with biological targets, particularly in proteomics research applications.

Biochemical Research Applications

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride serves as a valuable tool in biochemical research, with specific applications in proteomics and related fields.

Proteomics Research

This compound is primarily used in proteomics research as a biochemical tool. Its unique structure enables it to interact with specific biological targets, making it useful for studying protein functions and interactions. The compound's structural features allow for:

  • Specific binding to target proteins

  • Manipulation of protein-protein interactions

  • Investigation of signaling pathways

  • Exploration of structure-activity relationships in protein studies

Related Compounds and Structural Analogs

Several structurally related compounds share partial similarity with 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, providing context for understanding its properties within its chemical family.

Direct Structural Analogs

Table 3: Notable Structural Analogs

CompoundStructural RelationshipCAS NumberNotable Difference
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochlorideClose analog1177093-11-6Contains methoxymethyl instead of ethyl group at the 5-position of the oxadiazole ring
5-Ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazoleParent compoundN/AFree base form without dihydrochloride salt
4-(5-methyl-1,2,4-oxadiazol-3-yl)anilinePartial structural similarity10185-68-9Contains aniline instead of piperazinylpyrimidine group

Related Compounds in Research

Other compounds featuring 1,2,4-oxadiazole cores have been explored in various research contexts:

  • 2-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol has a similar oxadiazole-piperazine component but with different connectivity

  • 1-[4-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one represents another piperazine-containing oxadiazole derivative with different substitution patterns

  • Various oxadiazole compounds appear in pharmaceutical patents, indicating their broader relevance in drug discovery

The presence of these related structures in research literature underscores the importance of 1,2,4-oxadiazole scaffolds in biochemical and pharmaceutical research .

SupplierCatalog NumberPackage SizeAdditional Information
Key Organics/Sigma-AldrichKEY195583070500 mgVendor SKU: AD-0104-500MG
Vulcan ChemVC2986389VariousFor research use only

Future Research Directions

Given the structural features and current applications of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, several promising research directions emerge.

Methodological Applications

As a biochemical tool, the compound may find expanded applications in:

  • Protein labeling and tracking experiments

  • Development of novel proteomics methodologies

  • Biological pathway elucidation studies

  • Structural biology investigations requiring specific molecular probes

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